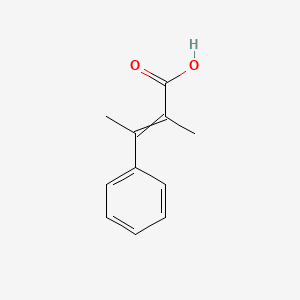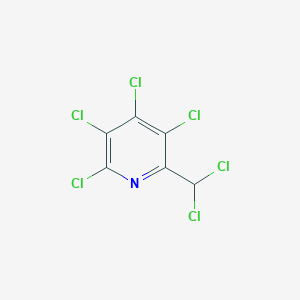
Pyridine, 2-methyl-, hexachloro deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-methyl-, hexachloro derivative is a compound derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry
准备方法
The synthesis of pyridine, 2-methyl-, hexachloro derivative typically involves the chlorination of 2-methylpyridine. This can be achieved through various synthetic routes, including:
Direct Chlorination: This method involves the direct chlorination of 2-methylpyridine using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Electrophilic Substitution: Another method involves the electrophilic substitution of 2-methylpyridine with a chlorinating agent, such as sulfuryl chloride or phosphorus pentachloride. This method allows for selective chlorination at specific positions on the pyridine ring.
Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product. These methods are designed to be efficient and scalable, making them suitable for large-scale production.
化学反应分析
Pyridine, 2-methyl-, hexachloro derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction of the hexachloro derivative can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include pyridine N-oxides, dechlorinated pyridine derivatives, and substituted pyridine derivatives.
科学研究应用
Pyridine, 2-methyl-, hexachloro derivative has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: In biological research, the compound is used to study the effects of chlorinated pyridine derivatives on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals.
Medicine: Pyridine derivatives, including the hexachloro derivative, are investigated for their potential therapeutic properties. They are studied for their antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of pyridine, 2-methyl-, hexachloro derivative involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Pyridine, 2-methyl-, hexachloro derivative can be compared with other similar compounds, such as:
2-Methylpyridine: The parent compound, which lacks the chlorination, has different chemical properties and reactivity.
2,6-Dichloropyridine: A dichlorinated derivative of pyridine, which has different substitution patterns and reactivity compared to the hexachloro derivative.
3,5-Dichloropyridine: Another dichlorinated pyridine derivative with distinct chemical properties and applications.
The uniqueness of pyridine, 2-methyl-, hexachloro derivative lies in its high degree of chlorination, which imparts unique chemical properties and reactivity. This makes it suitable for specific applications where other pyridine derivatives may not be as effective.
属性
CAS 编号 |
76840-11-4 |
|---|---|
分子式 |
C6HCl6N |
分子量 |
299.8 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachloro-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6HCl6N/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h5H |
InChI 键 |
YJBYHTLOGVFSDR-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



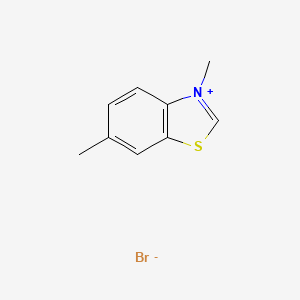
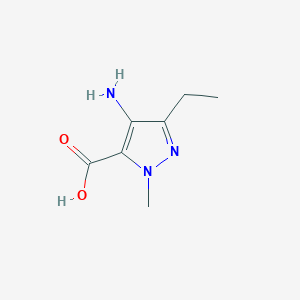

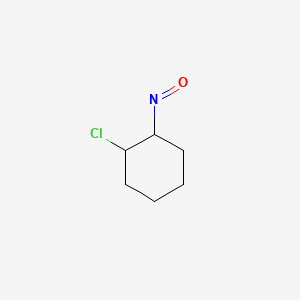
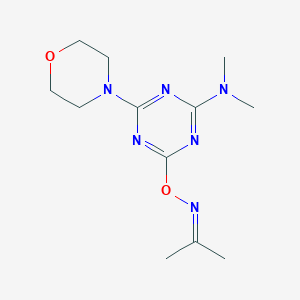
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)

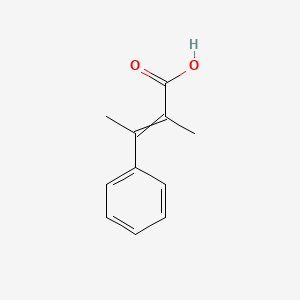
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14171625.png)
